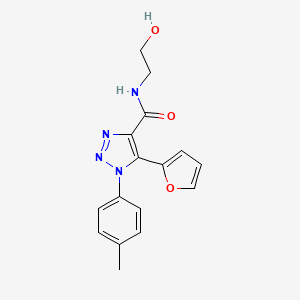
5-(furan-2-yl)-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(furan-2-yl)-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(furan-2-yl)-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound with significant potential in medicinal chemistry. Its unique structure incorporates a furan ring and a triazole moiety, which are known for their biological activity. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N4O3 with a molecular weight of 312.32 g/mol. The structure features a furan ring attached to a triazole ring, which is substituted with a hydroxyethyl group and a 4-methylphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₃ |
| Molecular Weight | 312.32 g/mol |
| CAS Number | 950242-59-8 |
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various gram-positive and gram-negative bacteria. The introduction of specific substituents can enhance the antimicrobial activity significantly.
Case Study:
In a study evaluating the antimicrobial activity of similar triazole derivatives, it was found that modifications to the alkyl substituents significantly influenced their efficacy against Staphylococcus aureus and Escherichia coli. The most active compounds displayed minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively investigated. Compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Research Findings:
In vitro studies reported that certain triazole derivatives exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, one derivative showed an IC50 value of approximately 49.85 µM against A549 cells . These findings suggest that the compound may possess similar anticancer properties.
Antiviral Activity
The antiviral potential of compounds containing triazole rings has also been explored. Some studies indicate that modifications at specific positions on the triazole can enhance inhibitory activity against viral enzymes.
Example:
In a related study, compounds with similar structural features showed effective inhibition of reverse transcriptase activity in vitro, indicating potential as antiviral agents . This suggests that further exploration of this compound could reveal similar antiviral capabilities.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-hydroxyethyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-11-4-6-12(7-5-11)20-15(13-3-2-10-23-13)14(18-19-20)16(22)17-8-9-21/h2-7,10,21H,8-9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYVMSLABVMNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCO)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














